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Abstract

INCB059872 is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1
(LSD1), a key enzyme in transcriptional regulation. This document provides a detailed overview
of the mechanism of action of INCB059872, with a particular focus on how Precision Run-On
sequencing (PRO-seq) has been instrumental in elucidating its effects on nascent transcription.
We present comprehensive protocols for PRO-seq, Chromatin Immunoprecipitation sequencing
(ChiIP-seq), and single-cell RNA sequencing (scRNA-seq) to enable researchers to further
investigate the effects of this and similar compounds. Quantitative data from key studies are
summarized, and signaling pathways and experimental workflows are visualized to facilitate a
deeper understanding of the compound's activity.

Introduction

INCB059872 is an orally bioavailable small molecule that covalently binds to and inhibits LSD1
(also known as KDM1A).[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine
oxidase that plays a critical role in regulating gene expression by demethylating histone H3 at
lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, INCB059872 alters the histone
methylation landscape, leading to the de-repression of tumor suppressor genes and the
suppression of oncogenic pathways.[1] This activity has shown therapeutic potential in various
malignancies, particularly in acute myeloid leukemia (AML).[2][3]
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PRO-seq is a powerful technique that maps the location of actively transcribing RNA
polymerases at single-nucleotide resolution.[4] This method provides a dynamic snapshot of
gene expression by capturing nascent RNA transcripts. The application of PRO-seq has been
pivotal in defining the immediate transcriptional consequences of INCB059872 treatment,
revealing rapid changes at both gene bodies and distal regulatory elements (enhancers).[2][3]

Mechanism of Action of INCB059872

INCB059872's primary mechanism of action involves the inhibition of the LSD1/CoREST
complex. This complex is often recruited to chromatin by transcription factors such as Growth
Factor Independence 1 (GFI1) and GFI1B to repress target gene expression. Key mechanistic
findings from PRO-seq and related analyses include:

o De-repression of GFI1/GFI1B Target Genes: PRO-seq analysis in AML cell lines treated with
INCB059872 revealed a rapid and significant upregulation of nascent transcription at genes
and enhancers that are known targets of the GFI1/GFI1B repressor complex.[2][3] Motif
analysis of the upregulated enhancer regions showed a strong enrichment for the
GFI1/GFI1B binding motif.[5]

¢ Induction of Myeloid Differentiation: The de-repression of GFI1/GFI1B target genes by
INCB059872 promotes a myeloid differentiation gene signature in AML cells.[6] This is
evidenced by the upregulation of genes associated with hematopoietic cell lineage and
myeloid cell differentiation, such as CSF1R and CD86.

» Enhancer-Driven Transcriptional Activation: A significant finding from PRO-seq studies was
that the transcriptional changes at enhancers outnumbered those within gene bodies
following INCB059872 treatment.[5] This highlights the critical role of enhancer regulation in
the compound's mechanism of action.

e Impact on Megakaryocyte Maturation: While promoting myeloid differentiation, INCB059872
has also been shown to stall the maturation of megakaryocyte progenitor cells.[6] This effect
is also linked to the inactivation of GFI1/GFI1B and may explain the thrombocytopenia
observed in preclinical models.[3][6]

Quantitative Data Summary
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The following tables summarize key quantitative data from studies investigating the effects of

INCB059872.

Table 1: In Vitro Activity of INCB059872 in AML Cell Lines

Cell Line

INCB059872
Concentration

Time Point

Effect

Reference

THP-1

25nM

24 hours

Upregulation of
203 genes (>1.5-
fold)

[5]

THP-1

25nM

24 hours

Upregulation of
nearly 1300
enhancers (>1.5-
fold)

[5]

THP-1

25 nM

3 days

Induction of
myeloid

differentiation

[5]

MV-4-11

100 nM

24 hours

Upregulation of
1338 genes
(>1.5-fold)

[5]

Table 2: PRO-seq Analysis of Transcriptional Changes in THP-1 Cells Treated with
INCB059872 (25 nM)

Upregulate Downregula
Upregulate Downregula ted
e
Time Point d Genes ted Genes Reference
Enhancers Enhancers
(>1.5-fold) (>1.5-fold)
(>1.5-fold) (>1.5-fold)
6 hours ~50 ~25 ~400 ~100 [5]
12 hours ~100 ~50 ~800 ~200 [5]
24 hours 203 ~100 ~1300 ~300 [5]
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Signaling Pathways and Experimental Workflows
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INCB059872 Mechanism of Action
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PRO-seq Experimental Workflow
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Detailed Experimental Protocols
PRO-seq Protocol for Mammalian Cells

This protocol is adapted for adherent or suspension mammalian cells to analyze nascent
transcription.

Materials:

Cell Scrapers (for adherent cells)
e |ce-cold PBS

o Permeabilization Buffer (10 mM Tris-HCI pH 7.4, 300 mM Sucrose, 10 mM KCI, 5 mM
MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.05% Tween-20, 1 U/uL RNase inhibitor)

e Nuclear Run-On Buffer (5 mM Tris-HCI pH 8.0, 150 mM KCI, 2.5 mM MgCI2, 0.5 mM DTT,
1% Sarkosyl, 0.5 mM Biotin-11-ATP, 0.5 mM Biotin-11-CTP, 0.5 mM Biotin-11-GTP, 0.5 mM
Biotin-11-UTP, 1 U/pL RNase inhibitor)

e TRIzol Reagent

o Streptavidin Magnetic Beads

* RNA Ligation and Library Preparation Kits (follow manufacturer's instructions)
Procedure:

o Cell Harvesting and Permeabilization:

o Harvest approximately 10 million cells per condition. For adherent cells, wash with ice-cold
PBS and scrape. For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at
4°C.

o Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer.
o Incubate on ice for 5 minutes.

o Pellet the permeabilized cells by centrifugation at 800 x g for 5 minutes at 4°C.
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o Carefully remove the supernatant.

e Nuclear Run-On:
o Resuspend the nuclear pellet in 100 pL of Nuclear Run-On Buffer.
o Incubate at 37°C for 5 minutes.

e RNA Extraction:
o Add 1 mL of TRIzol reagent to the nuclear run-on reaction and mix thoroughly.
o Proceed with RNA extraction according to the TRIzol manufacturer's protocol.
o Resuspend the final RNA pellet in RNase-free water.

* RNA Hydrolysis and Biotinylated RNA Enrichment:

o Hydrolyze the RNA to an average size of ~100 nucleotides by incubating in a sodium
hydroxide solution followed by neutralization.

o Incubate the hydrolyzed RNA with streptavidin magnetic beads to enrich for biotinylated
nascent transcripts.

o Wash the beads extensively to remove non-biotinylated RNA.

 Library Preparation and Sequencing:

o

Perform on-bead 3' adapter ligation.

[¢]

Elute the RNA and perform 5' decapping and 5' adapter ligation.

Reverse transcribe the RNA to cDNA.

[¢]

[e]

PCR amplify the cDNA library.

o

Perform high-throughput sequencing of the prepared library.

ChIP-seq Protocol for Histone Marks
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This protocol is for the analysis of histone modifications in response to INCB059872 treatment.
Materials:

o Formaldehyde (37%)

e Glycine

e Cell Lysis Buffer (50 mM Tris-HCI pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

e Dilution Buffer (16.7 mM Tris-HCI pH 8.0, 167 mM NacCl, 1.2 mM EDTA, 1.1% Triton X-100,
0.01% SDS, protease inhibitors)

« Antibody specific for the histone mark of interest (e.g., H3K4me2, H3K27ac)
o Protein A/G Magnetic Beads

o Wash Buffers (Low Salt, High Salt, LiCl)

 Elution Buffer (1% SDS, 0.1 M NaHCO?3)

* RNase A and Proteinase K

o DNA Purification Kit

Procedure:

e Cross-linking:

o Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link
proteins to DNA.

o Quench the reaction with 125 mM glycine for 5 minutes.
e Cell Lysis and Chromatin Shearing:

o Lyse the cells in Cell Lysis Buffer.
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o Shear the chromatin to fragments of 200-500 bp using sonication. Optimize sonication
conditions for your specific cell type and equipment.

e Immunoprecipitation:
o Dilute the sheared chromatin with Dilution Buffer.
o Pre-clear the chromatin with Protein A/G magnetic beads.
o Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C.
o Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
e Washes and Elution:

o Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl
Wash Buffer to remove non-specific binding.

o Elute the chromatin from the beads using Elution Buffer.
e Reverse Cross-linking and DNA Purification:
o Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
o Treat with RNase A and Proteinase K to remove RNA and protein.
o Purify the DNA using a DNA purification Kit.
o Library Preparation and Sequencing:
o Prepare a sequencing library from the purified DNA.

o Perform high-throughput sequencing.

scRNA-seq Protocol for Bone Marrow Cells

This protocol is for analyzing the heterogeneity of cellular responses to INCB059872 in a
complex tissue like bone marrow.
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Materials:

Bone Marrow Aspirate

Red Blood Cell Lysis Buffer

FACS Buffer (PBS with 2% FBS)

Antibodies for cell surface markers (optional, for cell sorting)

Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium)

Cell Viability Stain (e.g., Trypan Blue)
Procedure:
e Sample Preparation:

o Isolate mononuclear cells from the bone marrow aspirate using density gradient
centrifugation (e.g., Ficoll-Paque).

o Lyse red blood cells using Red Blood Cell Lysis Buffer.
o Wash the cells with FACS Buffer.
o Cell Sorting (Optional):

o If specific cell populations are of interest, stain the cells with fluorescently labeled
antibodies against cell surface markers.

o Isolate the desired cell populations using fluorescence-activated cell sorting (FACS).
e Single-Cell Suspension and Quality Control:
o Ensure the cells are in a single-cell suspension without clumps or debris.

o Assess cell viability using a cell viability stain. Aim for >90% viability.
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o Count the cells and adjust the concentration according to the requirements of the single-
cell platform.

» Single-Cell Library Preparation and Sequencing:

o Follow the manufacturer's protocol for the chosen single-cell RNA sequencing platform
(e.g., 10x Genomics) to partition single cells and generate barcoded cDNA.

o Prepare sequencing libraries from the barcoded cDNA.
o Perform high-throughput sequencing.
e Data Analysis:

o Use specialized software (e.g., Cell Ranger, Seurat) for demultiplexing, alignment, and
guantification of gene expression at the single-cell level.

o Perform downstream analyses such as clustering, cell type identification, and differential
gene expression analysis between treated and control samples.

Conclusion

PRO-seq analysis has been a cornerstone in defining the mechanism of action of the LSD1
inhibitor INCB059872. It has provided unprecedented detail into the immediate transcriptional
effects of the drug, revealing a primary role for the de-repression of GFI1/GFI1B-regulated
genes and enhancers in promoting myeloid differentiation in AML. The detailed protocols
provided herein serve as a resource for researchers to further investigate the effects of
INCB059872 and other epigenetic modulators on transcriptional regulation. The integration of
PRO-seq with other powerful techniques like ChiP-seq and scRNA-seq will continue to be
crucial in advancing our understanding of drug mechanisms and in the development of novel
cancer therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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